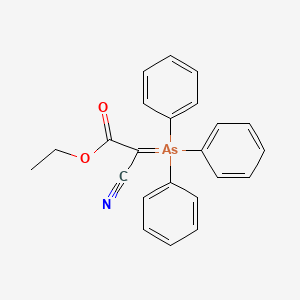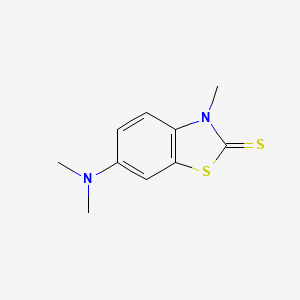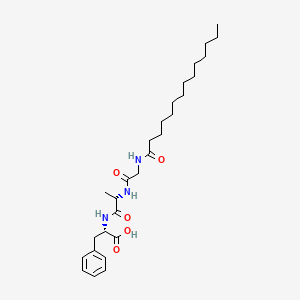
L-Phenylalanine, N-(1-oxotetradecyl)glycyl-L-alanyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Phenylalanine, N-(1-oxotetradecyl)glycyl-L-alanyl- is a complex organic compound that belongs to the class of peptides. It is composed of L-Phenylalanine, N-(1-oxotetradecyl)glycine, and L-alanine. This compound is characterized by its intricate structure, which includes multiple bonds, aromatic rings, and functional groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, N-(1-oxotetradecyl)glycyl-L-alanyl- typically involves peptide coupling reactions. The process begins with the protection of functional groups to prevent unwanted side reactions. The amino acids are then activated using reagents such as carbodiimides or uronium salts, which facilitate the formation of peptide bonds. The reaction conditions often include anhydrous solvents and inert atmospheres to maintain the integrity of the reactants .
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS is preferred for its efficiency and ability to produce high-purity peptides. The process involves anchoring the initial amino acid to a solid resin, followed by sequential addition of protected amino acids. After the synthesis is complete, the peptide is cleaved from the resin and purified .
Analyse Chemischer Reaktionen
Types of Reactions
L-Phenylalanine, N-(1-oxotetradecyl)glycyl-L-alanyl- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the aromatic ring or the side chains, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target carbonyl groups, converting them to alcohols using reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or ester linkages, often facilitated by bases or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones or carboxylic acids, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
L-Phenylalanine, N-(1-oxotetradecyl)glycyl-L-alanyl- has diverse applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: This compound is utilized in the study of protein interactions and enzyme mechanisms.
Medicine: It has potential therapeutic applications, including drug delivery systems and as a precursor for bioactive peptides.
Wirkmechanismus
The mechanism of action of L-Phenylalanine, N-(1-oxotetradecyl)glycyl-L-alanyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression. The exact mechanism depends on the specific biological context and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Phenylalanine, N-glycyl-L-alanyl-: Similar structure but lacks the long aliphatic chain.
L-Phenylalanine, N-(1-oxodecyl)glycyl-L-alanyl-: Similar but with a shorter aliphatic chain.
L-Phenylalanine, N-(1-oxooctyl)glycyl-L-alanyl-: Another similar compound with an even shorter aliphatic chain.
Uniqueness
L-Phenylalanine, N-(1-oxotetradecyl)glycyl-L-alanyl- is unique due to its long aliphatic chain, which can influence its solubility, reactivity, and interaction with biological membranes. This structural feature distinguishes it from other similar compounds and can impact its applications in various fields .
Eigenschaften
CAS-Nummer |
189388-98-5 |
|---|---|
Molekularformel |
C28H45N3O5 |
Molekulargewicht |
503.7 g/mol |
IUPAC-Name |
(2S)-3-phenyl-2-[[(2S)-2-[[2-(tetradecanoylamino)acetyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C28H45N3O5/c1-3-4-5-6-7-8-9-10-11-12-16-19-25(32)29-21-26(33)30-22(2)27(34)31-24(28(35)36)20-23-17-14-13-15-18-23/h13-15,17-18,22,24H,3-12,16,19-21H2,1-2H3,(H,29,32)(H,30,33)(H,31,34)(H,35,36)/t22-,24-/m0/s1 |
InChI-Schlüssel |
VURBVVDHPZQUAW-UPVQGACJSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1R)-cyclohept-2-en-1-yl]-4-methoxyphenol](/img/structure/B12565794.png)
![2,2'-Dipentyl[1,1'-bi(cyclopentane)]-3,3'-dione](/img/structure/B12565801.png)
![{[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B12565809.png)
![Diethyl [2-(pyridin-3-yl)ethyl]phosphonate](/img/structure/B12565814.png)
![1-(Benzylsulfanyl)-4-[(3-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B12565815.png)
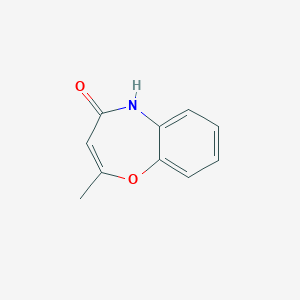
![Ethyl 5-amino-3-(4-(tert-butyl)phenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B12565824.png)

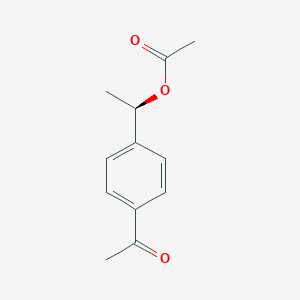
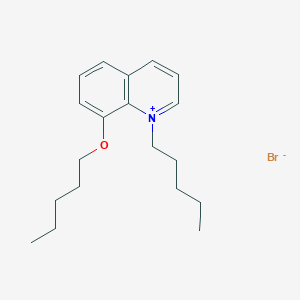
![4-{[(2R)-1-Ethoxy-1-oxopropan-2-yl]oxy}phenyl benzoate](/img/structure/B12565853.png)
